molecular formula C10H12N2O3 B1253209 2-hydroxy-N'-propionylbenzohydrazide

2-hydroxy-N'-propionylbenzohydrazide

Cat. No. B1253209
M. Wt: 208.21 g/mol
InChI Key: DXTBBELJZACUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-propionylbenzohydrazide is a carbohydrazide. It derives from a benzohydrazide.

Scientific Research Applications

1. Crystal Structure Studies

The compound 2-hydroxy-N'-propionylbenzohydrazide has been studied for its crystal structure. For instance, Feng, Wang, and Lei (2008) investigated the cocrystal of a similar compound, 2-hydroxy-4-methyl-N-propanoylbenzohydrazide, noting its intramolecular and intermolecular hydrogen bonding interactions (Feng, Wang, & Lei, 2008).

2. Synthesis of Heterocyclic Compounds

Sarshira et al. (2016) described the synthesis of various heterocyclic compounds starting from 2-hydroxy benzohydrazide, indicating its utility in creating diverse chemical structures with potential biological activities (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

3. Schiff Base Synthesis and Biological Evaluation

Sirajuddin et al. (2013) synthesized Schiff base compounds using N'-substituted benzohydrazide derivatives and evaluated their biological activities, including interaction with DNA, demonstrating the compound's relevance in biological and pharmaceutical research (Sirajuddin, Uddin, Ali, & Tahir, 2013).

4. Corrosion Inhibition Studies

Khaled (2003) studied the inhibitive action of 2-hydroxybenzimidazole, a related compound, against iron corrosion, suggesting the potential application of 2-hydroxy-N'-propionylbenzohydrazide in corrosion inhibition (Khaled, 2003).

5. Antimycobacterial Activity and QSAR Studies

Bhole and Bhusari (2009) synthesized derivatives of p-hydroxybenzohydrazide and assessed their antimycobacterial activity, highlighting the compound's potential in developing new antimicrobial agents (Bhole & Bhusari, 2009).

properties

Product Name

2-hydroxy-N'-propionylbenzohydrazide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-N'-propanoylbenzohydrazide

InChI

InChI=1S/C10H12N2O3/c1-2-9(14)11-12-10(15)7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H,11,14)(H,12,15)

InChI Key

DXTBBELJZACUHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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